molecular formula C5H5IN2O2 B6164091 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1227409-81-5

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B6164091
CAS RN: 1227409-81-5
M. Wt: 252
InChI Key:
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Description

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound that is used in the preparation of bicyclic heteroaryl compounds . It has a molecular formula of C5H5IN2O2 .


Synthesis Analysis

The synthesis of pyrazole compounds, including 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .


Molecular Structure Analysis

The molecular structure of 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid consists of a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with an iodine atom .


Chemical Reactions Analysis

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid can be used in the preparation of bicyclic heteroaryl compounds useful as inhibitors of PAR-2 signaling pathway . The pyrazole scaffold has been used as a building block in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

While the specific mechanism of action for 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid is not mentioned in the search results, pyrazole compounds have been found to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid involves the reaction of 5-iodo-1-methyl-1H-pyrazole with ethyl chloroformate followed by hydrolysis to yield the desired product.", "Starting Materials": [ "5-iodo-1-methyl-1H-pyrazole", "ethyl chloroformate", "sodium hydroxide", "water", "dichloromethane" ], "Reaction": [ "To a solution of 5-iodo-1-methyl-1H-pyrazole in dichloromethane, add ethyl chloroformate dropwise with stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add a solution of sodium hydroxide in water to the reaction mixture and stir for 1 hour at room temperature.", "Extract the product with dichloromethane and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product as a white solid." ] }

CAS RN

1227409-81-5

Product Name

5-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

Molecular Formula

C5H5IN2O2

Molecular Weight

252

Purity

95

Origin of Product

United States

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